JND3229

Descripción general

Descripción

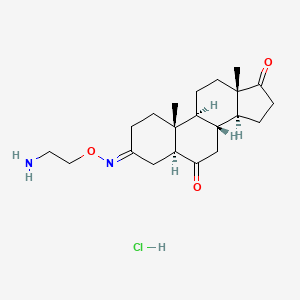

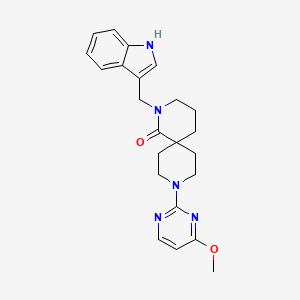

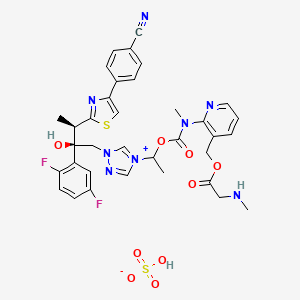

JND3229 es un compuesto orgánico sintético que funciona como un inhibidor de cuarta generación del receptor del factor de crecimiento epidérmico (EGFR). Fue diseñado específicamente para superar la resistencia a osimertinib, un inhibidor de EGFR de tercera generación, debido a la mutación EGFR C797S . This compound exhibe una potente actividad antiproliferativa y se utiliza principalmente en la investigación del cáncer, especialmente para el carcinoma de células no pequeñas .

Aplicaciones Científicas De Investigación

JND3229 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Utilizado como un compuesto modelo para estudiar el comportamiento de los inhibidores de EGFR y sus interacciones con varias mutaciones.

Biología: Empleados en estudios celulares para comprender los efectos de la inhibición de EGFR sobre la proliferación celular y la apoptosis.

Medicina: Investigado por sus posibles aplicaciones terapéuticas en el tratamiento del carcinoma de células no pequeñas y otros cánceres con mutaciones EGFR.

Industria: Utilizado en el desarrollo de nuevas terapias contra el cáncer y como compuesto de referencia en el descubrimiento de fármacos

Mecanismo De Acción

JND3229 ejerce sus efectos inhibiendo reversiblemente la mutación EGFR C797S. Se une a la forma mutante de EGFR, impidiendo su activación y las vías de señalización subsiguientes que conducen a la proliferación y supervivencia celular. Esta inhibición da como resultado la inducción de apoptosis y el arresto del ciclo celular en las células cancerosas que expresan la mutación EGFR .

Análisis Bioquímico

Biochemical Properties

JND3229 interacts with the EGFR L858R/T790M/C797S, EGFR WT, and EGFR L858R/T790M enzymes . It inhibits these enzymes, thereby leading to cell death of EGFR-expressing tumor cells . The nature of these interactions is inhibitory, as this compound is a reversible inhibitor of these enzymes .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the EGFR enzymes, which play a crucial role in cell signaling pathways, gene expression, and cellular metabolism . By inhibiting these enzymes, this compound can effectively inhibit tumor growth .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to and inhibiting mutant forms of EGFR . This leads to a decrease in the activity of these enzymes, resulting in the inhibition of tumor growth . The binding interactions between this compound and EGFR are reversible, allowing for the potential recovery of enzyme activity once the compound is removed .

Temporal Effects in Laboratory Settings

It has been shown to have good anti-proliferative activity and can effectively inhibit tumor growth in vivo

Métodos De Preparación

La preparación de JND3229 implica la síntesis de un derivado de pirimidinopirimidinona. Las condiciones de reacción generalmente implican el uso de disolventes orgánicos, catalizadores y temperaturas controladas para garantizar la formación del compuesto con alta pureza y rendimiento . Los métodos de producción industrial para this compound no están ampliamente documentados, pero probablemente siguen rutas sintéticas similares con optimizaciones para la producción a gran escala.

Análisis De Reacciones Químicas

JND3229 se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse en condiciones específicas para formar varios derivados oxidados.

Reducción: El compuesto puede reducirse para formar diferentes productos reducidos.

Sustitución: this compound puede sufrir reacciones de sustitución donde sustituyentes específicos en la molécula se reemplazan con otros grupos funcionales.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados .

Comparación Con Compuestos Similares

JND3229 es único entre los inhibidores de EGFR debido a su capacidad para superar la resistencia causada por la mutación EGFR C797S. Compuestos similares incluyen:

Osimertinib: Un inhibidor de EGFR de tercera generación que es eficaz contra las mutaciones T790M pero no las mutaciones C797S.

Gefitinib: Un inhibidor de EGFR de primera generación con actividad contra las mutaciones EGFR pero eficacia limitada contra las mutaciones resistentes.

Erlotinib: Otro inhibidor de EGFR de primera generación con limitaciones similares a gefitinib.

This compound destaca por su alta potencia y especificidad para la mutación EGFR C797S, lo que lo convierte en una herramienta valiosa en la investigación del cáncer y las posibles aplicaciones terapéuticas .

Propiedades

IUPAC Name |

N-[4-[3-(2-chlorophenyl)-7-[3-methyl-4-(4-methylpiperazin-1-yl)anilino]-2-oxo-4H-pyrimido[4,5-d]pyrimidin-1-yl]cyclohexyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H41ClN8O2/c1-4-30(43)36-24-9-12-26(13-10-24)42-31-23(21-41(33(42)44)29-8-6-5-7-27(29)34)20-35-32(38-31)37-25-11-14-28(22(2)19-25)40-17-15-39(3)16-18-40/h5-8,11,14,19-20,24,26H,4,9-10,12-13,15-18,21H2,1-3H3,(H,36,43)(H,35,37,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVLWGBZNXIVAKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1CCC(CC1)N2C3=NC(=NC=C3CN(C2=O)C4=CC=CC=C4Cl)NC5=CC(=C(C=C5)N6CCN(CC6)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H41ClN8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

617.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does JND3229 interact with its target, EGFRC797S, and what are the downstream effects?

A1: this compound acts as a potent inhibitor of the EGFRC797S mutant. [] While the abstract doesn't explicitly detail the downstream effects, inhibiting EGFRC797S is expected to block downstream signaling pathways involved in cell growth and proliferation in cancer cells harboring this mutation. This inhibition is likely the mechanism behind the observed in vitro and in vivo anticancer efficacy. Further research is needed to fully elucidate the specific downstream effects and signaling pathways affected by this compound.

Q2: What is the structural basis for this compound's interaction with EGFRT790M/C797S?

A2: The research utilized high-resolution X-ray crystallography to determine the structure of this compound bound to EGFRT790M/C797S. [] This provides crucial information about the specific interactions between the drug molecule and the amino acids within the binding site of the mutant EGFR protein. Understanding these interactions is essential for structure-based drug design and for developing next-generation EGFRC797S inhibitors with improved potency and selectivity.

Q3: Has this compound shown any promising results in preclinical models?

A3: Yes, this compound demonstrated good in vitro and in vivo anticancer activity. [] The study specifically mentions its efficacy in a xenograft mouse model using BaF3 cells expressing the EGFR19D/T790M/C797S mutations. This indicates the compound's potential to inhibit tumor growth in a living organism, supporting further investigation of this compound as a potential therapeutic for EGFRC797S-driven cancers.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

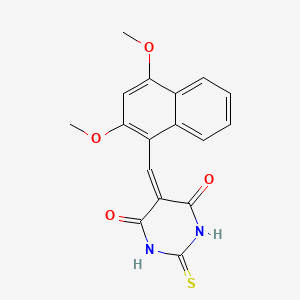

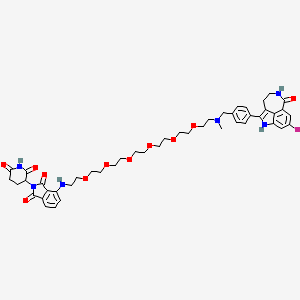

![(5-methoxy-1,2-dimethyl-4,7-dioxoindol-3-yl)methyl 2-[3-(dimethylamino)-6-oxoxanthen-9-yl]benzoate](/img/structure/B608124.png)

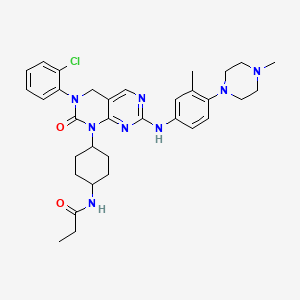

![2-(4-Methoxyphenyl)-1-{[5-(2-nitrophenyl)furan-2-YL]methyl}pyrrolidine](/img/structure/B608140.png)